molecular formula C16H14N4O3 B2823056 1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1787879-61-1

1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2823056
CAS RN: 1787879-61-1
M. Wt: 310.313
InChI Key: DMWUWGIXFDQRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several interesting structural features. It includes a quinoxaline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains an azetidine ring, which is a four-membered cyclic amine . Additionally, it has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and a variety of chemical reactions . For instance, the synthesis of spirocyclic β-lactams, which are structurally similar to the given compound, involves carbonylation of acyclic diaminocarbenes leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several cyclic structures, including a quinoxaline ring, an azetidine ring, and a pyrrolidine ring . These rings are connected in a way that forms a spirocyclic structure, which is characterized by two rings sharing a single atom .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive sites. For instance, the azetidine ring can undergo reactions typical of cyclic amines, while the quinoxaline moiety can participate in various reactions typical of aromatic heterocycles .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including quinoxaline analogs, have demonstrated significant anticancer activities. They have been investigated for their modes of function in inhibiting critical cellular processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells. These studies underline the potential of quinoline and its analogs, by extension possibly including compounds like the one , in the development of anticancer agents (Solomon & Lee, 2011). Additionally, novel synthetic routes have led to the creation of spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates showing high cytotoxic activity against cancer cell lines, highlighting the relevance of innovative quinoxaline derivatives in oncology (Zimnitskiy et al., 2020).

Anticoagulant Activity

Research on pyrrolo[3,2,1-ij]quinoline derivatives, closely related to the structural framework of the query compound, has identified new ethylidene and spiro derivatives with promising anticoagulant activity. These findings suggest the potential utility of structurally complex heterocyclic compounds in developing new therapeutics targeting blood coagulation processes (Novichikhina et al., 2020).

Antibacterial Agents

Quinolines and related structures have been a focal point in the design of potent antibacterial agents. For instance, derivatives featuring 2-aminomethyl-1-azetidinyl groups have shown enhanced activity against bacterial strains, including drug-resistant varieties. This area of research underscores the potential of incorporating azetidinyl and quinoline moieties into hybrid molecules for advanced antibacterial therapies (Fujita et al., 1998).

properties

IUPAC Name

1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14-5-6-15(22)20(14)10-8-19(9-10)16(23)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWUWGIXFDQRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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